3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid
Description
3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid is a benzoic acid derivative featuring two key substituents: a trifluoromethyl (-CF₃) group at the 5-position and a phenyl ring at the 3-position. The phenyl ring is further substituted with an N-ethylaminocarbonyl (-NHCOC₂H₅) group. This structure combines lipophilic (CF₃), polar (carboxylic acid), and hydrogen-bonding (amide) functionalities, making it a candidate for applications in medicinal chemistry or agrochemicals.
Properties
IUPAC Name |
3-[3-(ethylcarbamoyl)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-2-21-15(22)11-5-3-4-10(6-11)12-7-13(16(23)24)9-14(8-12)17(18,19)20/h3-9H,2H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIQNOBPTAZYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691390 | |
| Record name | 3'-(Ethylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-03-7 | |
| Record name | 3'-(Ethylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzoic acid and introduce the ethylaminocarbonyl group through a series of reactions involving amination and acylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The ethylaminocarbonyl group may interact with proteins or enzymes, affecting their function. The trifluoromethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes, thereby impacting its bioavailability and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural and functional differences between the target compound and related derivatives:
Key Observations:
Substituent Effects on Polarity: The target compound’s N-ethylaminocarbonyl group introduces polarity through hydrogen-bonding capacity, contrasting with the electron-donating methylthio group in ’s compound, which enhances stability but reduces solubility . Carboxylic acid derivatives (e.g., ) exhibit higher acidity (pKa ~2-3) compared to the target compound’s benzoic acid (pKa ~4-5), as the amide group reduces electron withdrawal from the COOH moiety .
Synthetic Approaches: Amide bond formation in the target compound likely parallels methods used for 3,5-bis(trifluoromethyl)benzamide derivatives, where coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate are employed . In contrast, amino-linked derivatives (e.g., ) require nucleophilic substitution or reductive amination steps .
Biological and Industrial Relevance: The trifluoromethyl group in all compounds enhances metabolic stability and lipophilicity, a trait shared with agrochemicals like flutolanil (), which contains a trifluoromethylbenzamide core .
Physical and Chemical Properties
- Solubility : The target compound’s solubility in polar solvents (e.g., acetonitrile, DMSO) is expected to exceed that of purely lipophilic derivatives (e.g., 3-(4-methylthiophenyl)-5-trifluoromethylbenzoic acid) due to its ionizable COOH and polar amide groups .
- Melting Point : Trifluoromethyl-substituted benzoic acids typically exhibit melting points >150°C, as seen in ’s 3-methylbenzofuran-5-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
